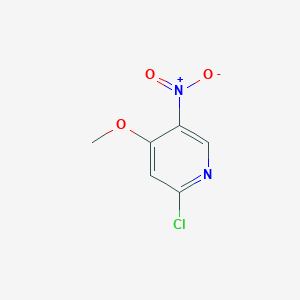

2-Chloro-4-methoxy-5-nitropyridine

説明

The exact mass of the compound 2-Chloro-4-methoxy-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-methoxy-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-methoxy-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-methoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-5-2-6(7)8-3-4(5)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLQBYAYVNBGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657369 | |

| Record name | 2-Chloro-4-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607373-83-1 | |

| Record name | 2-Chloro-4-methoxy-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607373-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxy-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-methoxy-5-nitropyridine

Abstract: This whitepaper provides an in-depth technical guide for the synthesis of 2-chloro-4-methoxy-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The core of this process involves the electrophilic nitration of 2-chloro-4-methoxypyridine. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines critical safety and handling procedures, and presents the expected outcomes. The guide is structured to provide researchers, chemists, and drug development professionals with the causal logic behind experimental choices, ensuring both reproducibility and safety.

Introduction and Strategic Importance

2-Chloro-4-methoxy-5-nitropyridine is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry and material science. The presence of a chloro group, a methoxy group, and a nitro group on the pyridine ring offers multiple reaction sites for further functionalization, making it a versatile building block for more complex molecules. Pyridine derivatives are integral to numerous fungicides, plant growth regulators, and pharmaceuticals.[2][3]

This guide focuses on the direct nitration of 2-chloro-4-methoxypyridine, a common and effective method for introducing a nitro group onto the pyridine scaffold. We will explore the regioselectivity of this reaction and the practical considerations required for a successful and safe laboratory-scale synthesis.

Reaction Mechanism and Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution reaction. The nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).

Causality of Reagent Choice: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion, which is the active electrophile.

Caption: Generation of the electrophilic nitronium ion.

The pyridine ring itself is electron-deficient and generally resistant to electrophilic substitution. However, the substituents on the 2-chloro-4-methoxypyridine ring direct the position of the incoming nitro group.

-

Methoxy Group (-OCH₃) at C4: This is a strongly activating, ortho, para-directing group due to its resonance electron-donating effect. It directs electrophiles to the 3 and 5 positions.

-

Chloro Group (-Cl) at C2: This is a deactivating, ortho, para-directing group. Its inductive electron-withdrawing effect deactivates the ring, but its lone pairs can participate in resonance, directing to the 3 and 5 positions.

-

Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing, deactivating the ring, particularly at the 2, 4, and 6 positions.

The combined electronic effects favor substitution at the C3 and C5 positions. Steric hindrance from the adjacent methoxy group at C4 makes the C5 position the most probable site for electrophilic attack, leading to the desired 2-chloro-4-methoxy-5-nitropyridine product.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes safety and control.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| 2-chloro-4-methoxypyridine | 98% Purity | Starting Material |

| Concentrated Sulfuric Acid | 98% (18.4 M) | Catalyst/Solvent |

| Fuming Nitric Acid | 90% (21.4 M) | Nitrating Agent |

| Crushed Ice | From deionized water | Reaction Quenching |

| Sodium Carbonate (anhydrous) | or Saturated Solution | Neutralization |

| Dichloromethane (DCM) | Reagent Grade | Extraction Solvent |

| Anhydrous Sodium Sulfate | Reagent Grade | Drying Agent |

| Three-neck round-bottom flask | 250 mL | Reaction Vessel |

| Dropping Funnel | 100 mL | Controlled Reagent Addition |

| Thermometer | -10 to 150 °C | Temperature Monitoring |

| Magnetic Stirrer & Stir Bar | - | Homogeneous Mixing |

| Ice-salt Bath | - | Temperature Control |

| Buchner Funnel & Flask | - | Product Isolation |

Step-by-Step Methodology

Step 1: Preparation of the Nitrating Mixture

-

In a beaker, carefully add 30 mL of concentrated sulfuric acid.

-

Place the beaker in an ice-salt bath and cool to 0-5 °C.

-

While stirring vigorously, slowly add 12 mL of fuming nitric acid dropwise using a pipette. (CAUTION: Highly exothermic) .[4]

-

Keep the resulting nitrating mixture in the ice bath until use.

Step 2: Setting up the Reaction

-

To a 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add the starting material, 2-chloro-4-methoxypyridine.

-

Cool the flask in an ice bath.

-

Slowly add 20 mL of concentrated sulfuric acid to dissolve the starting material, ensuring the temperature does not exceed 10 °C.

Step 3: The Nitration Reaction

-

Transfer the prepared cold nitrating mixture into the dropping funnel.

-

Add the nitrating mixture dropwise to the solution of the starting material over 30-45 minutes.[4]

-

Crucial Control Point: Meticulously maintain the internal reaction temperature between 5-10 °C throughout the addition.[1]

-

After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

-

Gently heat the reaction mixture in a water bath to 60 °C and maintain for 3-4 hours to ensure the reaction goes to completion.[1]

Step 4: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

In a separate large beaker (1 L), prepare approximately 200 g of crushed ice.

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant stirring.[1][4] This will dilute the acid and precipitate the crude product.

-

Carefully neutralize the acidic slurry to a pH of 7-8 by slowly adding a saturated solution of sodium carbonate or ammonia.[1][4] (CAUTION: Vigorous foaming and gas evolution) .

-

Filter the resulting pale-yellow precipitate using a Buchner funnel.[1]

-

Wash the filter cake with cold deionized water (3 x 50 mL) to remove residual salts.

-

Dry the crude product under vacuum.

Step 5: Purification

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or acetone, to yield pure 2-chloro-4-methoxy-5-nitropyridine as white or pale-yellow crystals.[4][5]

Caption: Experimental workflow for the synthesis.

Quantitative Data Summary

| Parameter | Value/Description | Rationale/Reference |

| Molecular Formula | C₆H₅ClN₂O₃ | [5][6][7] |

| Molecular Weight | 188.57 g/mol | [5][6][7] |

| Typical Reagent Ratio | 1:3 (Substrate:HNO₃) | Ensures sufficient electrophile for complete conversion. |

| Reaction Temperature | 5-10 °C (addition), 60 °C (reaction) | Controls exothermicity and drives reaction to completion.[1] |

| Reaction Time | 3-4 hours | Standard for pyridine nitrations to achieve high conversion.[1] |

| Appearance | White to pale yellow crystals | [5] |

| Storage | Store under inert gas at 2-8°C | [5] |

Hazard Management and Safety Protocols

Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable. Nitration reactions are inherently hazardous if not properly controlled.[8]

-

Chemical Hazards:

-

Nitrating Acids (H₂SO₄, HNO₃): Are extremely corrosive and powerful oxidizing agents. They can cause severe chemical burns upon contact.[8] All transfers should be conducted in a fume hood.

-

Pyridine Derivatives: The substrate and product may cause skin, eye, and respiratory irritation.[5][9][10]

-

Toxic Fumes: The reaction can release toxic nitrogen dioxide (NO₂) gas. This entire procedure must be performed in a certified chemical fume hood. [8][9]

-

-

Procedural Hazards:

-

Thermal Runaway: The reaction is highly exothermic. The risk of thermal runaway is significant if the nitrating mixture is added too quickly or if cooling is insufficient.[8] This can lead to a violent, uncontrolled reaction.

-

Neutralization: Adding base to the strong acid solution is also highly exothermic and produces large volumes of gas (CO₂ if using carbonate), which can cause splashing. This must be done slowly and with efficient stirring in a large vessel.

-

-

Personal Protective Equipment (PPE):

-

Emergency Preparedness:

-

An emergency eyewash and safety shower must be immediately accessible.[8]

-

Keep neutralizing agents (e.g., sodium bicarbonate powder) and a spill containment kit on hand.

-

Conclusion

The synthesis of 2-chloro-4-methoxy-5-nitropyridine via electrophilic nitration is a robust and scalable procedure when executed with a firm understanding of the reaction mechanism and rigorous adherence to safety protocols. By carefully controlling the reaction temperature and employing a methodical work-up, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and development. This guide provides the foundational knowledge and practical steps to achieve this outcome safely and efficiently.

References

- How is 2-Chloro-4-methyl-5-nitropyridine synthesized? - FAQ - Guidechem. [URL: https://www.guidechem.com/frequently-asked-questions/q500109.html]

- Nitration reaction safety - YouTube. [URL: https://www.youtube.

- 2-Chloro-4-methoxy-5-nitropyridine | 607373-83-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB11466381_EN.htm]

- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. [URL: https://patents.google.

- 2-Chloro-4-nitropyridine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/23056-36-2.html]

- 2-Chloro-4-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 3778232 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3778232]

- 2-Chloro-5-nitropyridine | 4548-45-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB2259480_EN.htm]

- 2-Chloro-4-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 44119673 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44119673]

- 2-Chloro-4-methoxy-5-nitropyridine | CAS 607373-83-1 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-chloro-4-methoxy-5-nitropyridine-607373-83-1]

- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [URL: https://postapplescientific.com/blog/news/handling-pyridine-best-practices-and-precautions]

- 2-Chloro-5-nitropyridine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/4548-45-2.html]

- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [URL: https://postapplescientific.com/blog/news/12-safety-precautions-to-follow-when-handling-pyridine]

- Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation. [URL: https://www.globethesis.com/MI-synthesis-chloro-nitropyridine-amino-chloropyridine.html]

- CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents. [URL: https://patents.google.

- 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [URL: https://www.oc-praktikum.de/nop/en/instructions/pdf/1004_en.pdf]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]

- 3. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. 2-Chloro-4-methoxy-5-nitropyridine | 607373-83-1 [amp.chemicalbook.com]

- 6. 2-Chloro-4-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 44119673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

Regioselective Nitration of 2-Chloro-4-methoxypyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the regioselective nitration of 2-chloro-4-methoxypyridine, a critical transformation for the synthesis of valuable pharmaceutical and agrochemical intermediates. The document elucidates the mechanistic principles governing the reaction's regioselectivity, detailing the interplay of electronic and steric effects of the chloro and methoxy substituents on the pyridine ring. A comprehensive, field-proven experimental protocol is presented, alongside a discussion of reaction parameters, workup procedures, and analytical characterization. This guide is intended to serve as a practical resource for chemists engaged in the synthesis and derivatization of substituted pyridines.

Introduction: The Significance of Nitropyridine Scaffolds

Substituted nitropyridines are pivotal building blocks in medicinal chemistry and materials science. The introduction of a nitro group onto the pyridine ring opens avenues for a diverse array of chemical transformations, serving as a precursor for amines, and participating in various coupling reactions. 2-Chloro-4-methoxypyridine, in particular, is a versatile starting material, and its regioselective nitration allows for the targeted synthesis of specific isomers crucial for the development of novel therapeutic agents and functional materials. The precise control of the nitro group's position is paramount, as different isomers can exhibit vastly different biological activities and physical properties.

Mechanistic Insights into Regioselective Nitration

The nitration of 2-chloro-4-methoxypyridine is an electrophilic aromatic substitution (EAS) reaction. The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1] Consequently, forcing conditions, such as the use of a mixed acid (concentrated nitric and sulfuric acid), are typically required to generate a sufficiently potent electrophile, the nitronium ion (NO₂⁺).[2]

The regioselectivity of the nitration is dictated by the directing effects of the existing substituents: the 2-chloro and the 4-methoxy groups.

-

2-Chloro Group: The chlorine atom is an ortho-, para-directing deactivator. It deactivates the ring through its electron-withdrawing inductive effect, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

-

4-Methoxy Group: The methoxy group is a strong ortho-, para-directing activator. It activates the ring through its strong electron-donating resonance effect, which outweighs its inductive electron-withdrawing effect.

In the case of 2-chloro-4-methoxypyridine, the powerful activating and ortho-, para-directing effect of the 4-methoxy group is the dominant influence on the regioselectivity of the reaction. The methoxy group strongly activates the positions ortho and para to it. The positions ortho to the methoxy group are C3 and C5, and the para position is C2, which is already substituted. Therefore, the nitration is expected to occur at either the C3 or C5 position.

The 2-chloro group, being a deactivator, will disfavor substitution at the positions ortho and para to it (C3 and C6). However, its directing effect is weaker than that of the methoxy group. The interplay of these effects suggests that the most likely positions for nitration are C3 and C5.

Computational studies on substituted pyridines have shown that the introduction of electron-donating groups increases the electron cloud density on the carbon atoms, thereby promoting nitration.[3] The methoxy group at the C4 position significantly increases the electron density at the C3 and C5 positions, making them the most susceptible to electrophilic attack.

The two primary products expected from the nitration of 2-chloro-4-methoxypyridine are:

-

2-chloro-4-methoxy-3-nitropyridine

-

2-chloro-4-methoxy-5-nitropyridine

The exact ratio of these isomers will depend on a subtle balance of electronic and steric factors.

Caption: Factors influencing the regioselective nitration of 2-chloro-4-methoxypyridine.

Experimental Protocol: Synthesis of Nitrated 2-Chloro-4-methoxypyridine

The following protocol is a representative procedure for the nitration of 2-chloro-4-methoxypyridine based on established methods for similar substrates.[4]

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) |

| 2-Chloro-4-methoxypyridine | 17228-69-2 | 143.57 |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 |

| Fuming Nitric Acid (90%) | 7697-37-2 | 63.01 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |

| Ice | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL per 1 g of starting material).

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

-

Addition of Starting Material: Slowly add 2-chloro-4-methoxypyridine (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 0 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per 1 g of starting material) while cooling in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-chloro-4-methoxypyridine in sulfuric acid over 30-60 minutes, maintaining the reaction temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomeric products.

-

Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the isomeric ratio.

Caption: A generalized workflow for the nitration of 2-chloro-4-methoxypyridine.

Data Presentation and Analysis

The successful synthesis and separation of the nitrated products should yield quantitative data regarding the reaction's efficiency and selectivity.

Table 1: Expected Products and Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Predicted Boiling Point (°C) |

| 2-chloro-4-methoxy-3-nitropyridine | 6980-09-2 | C₆H₅ClN₂O₃ | 188.57 | 307.8 ± 22.0 |

| 2-chloro-4-methoxy-5-nitropyridine | 607373-83-1 | C₆H₅ClN₂O₃ | 188.57 | 307.8 ± 22.0 |

Note: Predicted boiling points are estimations and may vary.

The determination of the regioselectivity is achieved by calculating the ratio of the isolated yields of the 3-nitro and 5-nitro isomers. This ratio provides a quantitative measure of the directing effects of the substituents under the specific reaction conditions.

Conclusion

The regioselective nitration of 2-chloro-4-methoxypyridine is a fundamentally important reaction for accessing valuable substituted pyridine building blocks. A thorough understanding of the underlying mechanistic principles, particularly the directing effects of the chloro and methoxy groups, is essential for controlling the reaction outcome. The provided experimental protocol offers a robust starting point for the synthesis of 2-chloro-4-methoxy-3-nitropyridine and 2-chloro-4-methoxy-5-nitropyridine. Careful execution of the procedure and rigorous purification and characterization are critical for obtaining the desired products in high purity and for accurately determining the regioselectivity of this key transformation.

References

-

PubChem. (n.d.). 2-Chloro-4-methoxy-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxy-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]

-

Study of nitration process of pyridine/pyrazine compound with electron-donating groups. (n.d.). ResearchGate. Retrieved from [Link]

-

KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-4-methoxy-5-nitropyridine

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the utility of a molecule is often defined by its structural functionality and reactive potential. 2-Chloro-4-methoxy-5-nitropyridine is a heterocyclic building block of significant interest, embodying a unique convergence of electronic and steric properties. Its pyridine core, rendered electron-deficient by the synergistic effects of the ring nitrogen and a potent nitro group, is primed for a variety of chemical transformations. The strategically positioned chlorine atom at the C2 position serves as an excellent leaving group for nucleophilic substitution, while the methoxy and nitro functionalities offer further sites for synthetic elaboration.

This guide provides a comprehensive technical overview of 2-Chloro-4-methoxy-5-nitropyridine for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple recitation of data, we will explore the causal relationships behind its reactivity, provide field-proven experimental protocols, and offer mechanistic insights to empower its effective application in complex synthetic campaigns.

Molecular Identity and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application. These identifiers and computed properties provide a quantitative basis for experimental design, from solvent selection to analytical method development.

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-methoxy-5-nitropyridine | PubChem[1] |

| CAS Number | 607373-83-1 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₆H₅ClN₂O₃ | PubChem[1] |

| Molecular Weight | 188.57 g/mol | PubChem[1] |

| Exact Mass | 187.9988697 Da | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Note: Experimental physical properties such as melting and boiling points are not widely reported in the literature. The data presented are primarily computed values.

Molecular Structure:

The molecule's reactivity is a direct consequence of its structure. The chlorine atom is positioned ortho to the electron-withdrawing pyridine nitrogen, while the powerful nitro group is meta to the chlorine but ortho to the methoxy group, influencing the electron density across the ring.

Figure 1. 2D Chemical Structure.[1]

Synthesis Pathway: A Multi-step Approach

The synthesis of 2-Chloro-4-methoxy-5-nitropyridine is not a trivial, single-step process. It requires a strategic sequence of reactions, typically starting from a more common pyridine derivative. The following pathway is a logical and validated approach, drawing from established methods for the synthesis of related nitropyridine intermediates.[3][4][5]

The rationale for this multi-step synthesis lies in controlling the regioselectivity of each transformation. Direct nitration and chlorination of 4-methoxypyridine would likely result in a mixture of isomers. By starting with 2-aminopyridine, we can leverage the directing effects of the amino group, which is later converted into a hydroxyl group—a necessary precursor for efficient chlorination.

Protocol 2.1: Synthesis via Chlorination and Methoxylation

This protocol outlines the final two stages of the synthesis, starting from the commercially available 2-Hydroxy-5-nitropyridine.

Step 1: Chlorination of 2-Hydroxy-5-nitropyridine [5][6]

-

Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge phosphorus oxychloride (POCl₃, ~3-5 equivalents).

-

Addition: Carefully add 2-Hydroxy-5-nitropyridine (1.0 eq) and phosphorus pentachloride (PCl₅, ~1.2 eq).

-

Reaction: Heat the mixture to 100-105°C and maintain for 5 hours with vigorous stirring. The reaction progress can be monitored by TLC.

-

Work-up: After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure. Slowly pour the residue into ice water with stirring.

-

Neutralization & Extraction: Neutralize the aqueous solution to pH 8-9 with a 40% NaOH solution. Extract the product with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 2-Chloro-5-nitropyridine.

Step 2: Nucleophilic Substitution with Sodium Methoxide [4]

-

Setup: In a suitable reactor, dissolve the 2-Chloro-5-nitropyridine (1.0 eq) from the previous step in methanol.

-

Reagent Addition: Slowly add sodium methoxide (NaOMe, ~1.2-1.4 eq) to the solution under stirring. Rationale: Sodium methoxide is a strong nucleophile required to displace the chloride, and methanol serves as both the solvent and the source for the methoxy group.

-

Reaction: Heat the mixture to reflux and maintain for 1-2 hours.

-

Work-up: After the reaction is complete, reclaim the methanol under reduced pressure. Add ice water to the residue to precipitate the product.

-

Isolation: Filter the resulting solid, wash with cold water, and dry to obtain the final product, 2-Chloro-4-methoxy-5-nitropyridine.

Chemical Reactivity: The Core of Synthetic Utility

The synthetic value of 2-Chloro-4-methoxy-5-nitropyridine is dominated by two key transformations: nucleophilic aromatic substitution at the C2 position and reduction of the C5 nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, but the presence of the nitro group further depletes the ring's electron density, making it highly susceptible to attack by nucleophiles. The chlorine at the C2 position is particularly activated because the negative charge of the intermediate can be effectively stabilized by the adjacent ring nitrogen.[7]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[8]

-

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group, yielding the substituted product.

Protocol 3.1.1: Amination via SNAr

-

Setup: Dissolve 2-Chloro-4-methoxy-5-nitropyridine (1.0 eq) in a polar aprotic solvent like DMF or NMP in a reaction vessel.

-

Addition: Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq). Rationale: The base is required to neutralize the HCl generated during the reaction, driving it to completion.

-

Reaction: Heat the mixture to 80-120°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can be purified by column chromatography or recrystallization.

Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is a fundamental step in many drug discovery programs, as the amino group is a versatile handle for further functionalization (e.g., amide bond formation, sulfonylation). The key challenge is to achieve this reduction chemoselectively without affecting the chloro substituent (hydrogenolysis).

Reagent Selection:

-

Catalytic Hydrogenation (H₂/Pd/C): This is a very common method but carries a high risk of dehalogenation, reducing the C-Cl bond.[9]

-

Catalytic Hydrogenation (H₂/Raney Nickel): Often preferred over Pd/C when aromatic halides are present, as it is less prone to causing dehalogenation.[9]

-

Metal/Acid Reduction (SnCl₂, Fe, Zn): Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are excellent for selectively reducing nitro groups in the presence of sensitive functionalities like aryl halides.[9]

Protocol 3.2.1: Selective Reduction using Tin(II) Chloride

-

Setup: Suspend 2-Chloro-4-methoxy-5-nitropyridine (1.0 eq) in ethanol in a round-bottom flask.

-

Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 1-3 hours. The reaction should become homogeneous as it proceeds. Monitor by TLC.

-

Work-up: Cool the reaction to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Neutralization: Add water and carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Caution: This will be exothermic and produce CO₂ gas.

-

Extraction & Purification: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine, which can be further purified if necessary.

Expected Spectroscopic Signature

While dedicated, published spectra for this specific compound are scarce, its structure allows for a confident prediction of its key spectroscopic features based on analysis of its isomers and related compounds.[10][11][12][13]

-

¹H NMR: The spectrum is expected to be simple. Two singlets should appear in the aromatic region, one for the proton at C3 and one for the proton at C6. A sharp singlet corresponding to the three protons of the methoxy group (O-CH₃) would be observed in the upfield region (typically ~4.0 ppm).

-

¹³C NMR: Six distinct carbon signals are expected: four in the aromatic region (two C-H and two quaternary carbons) and one for the methoxy carbon.

-

IR Spectroscopy: Key absorption bands would confirm the presence of the principal functional groups:

-

Asymmetric and symmetric N-O stretching of the nitro group (~1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

-

C-O stretching of the aryl ether (~1250 cm⁻¹).

-

C-Cl stretching (~800-600 cm⁻¹).

-

Aromatic C=C and C=N stretching vibrations in the fingerprint region.

-

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z 188, with a characteristic M+2 isotope peak at m/z 190 (approximately one-third the intensity of M⁺) due to the presence of the ³⁷Cl isotope. Common fragmentation pathways would include the loss of NO₂, OCH₃, and Cl radicals.

Safety and Handling

2-Chloro-4-methoxy-5-nitropyridine is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Selected): [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

2-Chloro-4-methoxy-5-nitropyridine is a highly functionalized pyridine derivative whose value is rooted in its predictable and versatile reactivity. The electron-deficient nature of its core, combined with a strategically placed leaving group and modifiable nitro functionality, makes it an exemplary building block for constructing complex molecular targets. A thorough understanding of its core chemical properties—particularly the mechanisms of nucleophilic aromatic substitution and selective nitro reduction—is paramount for any scientist seeking to leverage its synthetic potential. By employing the validated protocols and mechanistic insights detailed in this guide, researchers can effectively integrate this potent intermediate into their synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

-

PrepChem (2023). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Available at: [Link]

-

ResearchGate (2020). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Available at: [Link]

-

Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. J. Chem. Soc., Perkin Trans. 2, 2415-2422. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44119673, 2-Chloro-4-methoxy-5-nitropyridine. Available at: [Link]

-

Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

- Google Patents (2016). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

-

Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Available at: [Link]

-

University Lecture Notes. Nucleophilic Substitution Reactions. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23456152, 2-Chloro-3-methoxy-5-nitropyridine. Available at: [Link]

-

Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available at: [Link]

-

Organic Chemistry Portal. Nitro Reduction. Available at: [Link]

-

Calvin University Digital Commons (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link]

-

NIST. 2-Chloro-5-nitropyridine - IR Spectrum. Available at: [Link]

- Kamal, A., et al. (2006). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine. Available at: [Link]

Sources

- 1. 2-Chloro-4-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 44119673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 5. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 6. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR [m.chemicalbook.com]

- 12. 2-Chloro-5-nitropyridine [webbook.nist.gov]

- 13. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Chloro-4-methoxy-5-nitropyridine: A Technical Guide

Introduction

2-Chloro-4-methoxy-5-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its specific arrangement of electron-withdrawing (chloro and nitro groups) and electron-donating (methoxy group) substituents on the pyridine ring creates a unique electronic and structural profile, making it a valuable intermediate for the synthesis of more complex molecules. Accurate structural elucidation is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization.

This guide provides an in-depth analysis of the predicted spectroscopic data for 2-Chloro-4-methoxy-5-nitropyridine. It is designed to serve as a practical resource for scientists, offering detailed methodologies for data acquisition, predicted spectral data, and a thorough interpretation of the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Chloro-4-methoxy-5-nitropyridine, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the pyridine ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two signals for the aromatic protons and one for the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group at the C5 position and the chloro group at the C2 position are strongly electron-withdrawing, which will deshield the adjacent protons, shifting them downfield. Conversely, the methoxy group at C4 is electron-donating, which will shield the adjacent protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~8.7 | Singlet (s) | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group and on a nitrogen-containing aromatic ring, leading to a significant downfield shift. |

| 2 | ~7.5 | Singlet (s) | 1H | H-3 | This proton is shielded by the adjacent electron-donating methoxy group at C4, resulting in a more upfield chemical shift compared to H-6. |

| 3 | ~4.1 | Singlet (s) | 3H | -OCH₃ | The chemical shift is typical for a methoxy group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the pyridine ring carbons are highly dependent on the attached substituents and the ring nitrogen.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~165 | C-4 | Carbon directly attached to the electron-donating methoxy group, significantly shifted downfield. |

| 2 | ~150 | C-2 | Carbon bearing the chloro group, deshielded by both the halogen and the ring nitrogen. |

| 3 | ~145 | C-6 | Aromatic carbon adjacent to the ring nitrogen, shifted downfield. |

| 4 | ~138 | C-5 | Carbon attached to the nitro group, deshielded by the strong electron-withdrawing effect. |

| 5 | ~110 | C-3 | Aromatic carbon shielded by the adjacent methoxy group. |

| 6 | ~57 | -OCH₃ | Typical chemical shift for a methoxy group carbon. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra of the title compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-Chloro-4-methoxy-5-nitropyridine.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally a good first choice for many organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

NMR Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2-Chloro-4-methoxy-5-nitropyridine is expected to show characteristic absorption bands for the C-Cl, C-O, NO₂, and aromatic C=C and C-N bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3100-3000 | Medium | Aromatic C-H stretch | Aromatic Ring |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching | Pyridine Ring |

| ~1530, ~1350 | Strong | Asymmetric and Symmetric NO₂ stretch | Nitro Group |

| ~1250 | Strong | Aryl-O-CH₃ asymmetric stretch | Methoxy Group |

| ~1030 | Medium | Aryl-O-CH₃ symmetric stretch | Methoxy Group |

| ~750 | Strong | C-Cl stretch | Chloro Group |

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, typically with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 2-Chloro-4-methoxy-5-nitropyridine sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Apodization: Happ-Genzel.

IR Spectroscopy Workflow

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern in low-resolution MS can offer structural insights.

Predicted Mass Spectrum Data

The molecular formula of 2-Chloro-4-methoxy-5-nitropyridine is C₆H₅ClN₂O₃. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in a characteristic M+2 peak.

High-Resolution Mass Spectrometry (HRMS):

-

Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique.

-

Expected Ion: [M+H]⁺ (protonated molecule).

-

Calculated m/z for [C₆H₆³⁵ClN₂O₃]⁺: 189.0065

-

Calculated m/z for [C₆H₆³⁷ClN₂O₃]⁺: 191.0036

Low-Resolution Mass Spectrometry (Electron Ionization - EI):

-

Molecular Ion (M⁺·): A pair of peaks at m/z 188 and 190 (ratio ~3:1) corresponding to the ³⁵Cl and ³⁷Cl isotopes.

-

Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of the nitro group or the methoxy group.

-

Loss of NO₂: [M - NO₂]⁺ at m/z 142/144. This is a common fragmentation for nitroaromatic compounds.

-

Loss of CH₃: [M - CH₃]⁺ at m/z 173/175 from the methoxy group.

-

Loss of OCH₃: [M - OCH₃]⁺ at m/z 157/159.

-

Loss of Cl: [M - Cl]⁺ at m/z 153.

-

| m/z (for ³⁵Cl) | Predicted Relative Intensity | Assignment |

| 188 | Moderate | [M]⁺· |

| 173 | Low | [M - CH₃]⁺ |

| 157 | Low | [M - OCH₃]⁺ |

| 153 | Low | [M - Cl]⁺ |

| 142 | High | [M - NO₂]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

-

For HRMS: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled with an ESI source.

-

For LRMS: A quadrupole or ion trap mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS).

Sample Preparation (ESI-HRMS):

-

Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

Acquisition Parameters (ESI-HRMS):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Mass Range: m/z 50-500.

Acquisition Parameters (EI-GC-MS):

-

GC Column: A standard non-polar column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

Mass Spectrometry Fragmentation Workflow

Caption: Predicted EI fragmentation pathways.

Conclusion

The structural elucidation of 2-Chloro-4-methoxy-5-nitropyridine can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides a robust, albeit predictive, framework for the spectroscopic characterization of this compound. The predicted data, derived from the analysis of closely related structures and fundamental principles, offers a reliable starting point for any researcher working with this molecule. Experimental verification of these predictions will be a valuable contribution to the chemical literature.

References

The Versatile Heterocyclic Scaffold: A Technical Guide to 2-Chloro-4-methoxy-5-nitropyridine

Introduction: The Strategic Importance of Substituted Pyridines in Synthesis

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of a vast array of therapeutic agents.[1] Among these, the pyridine scaffold is of paramount importance, frequently appearing in the structures of approved drugs.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.[3] 2-Chloro-4-methoxy-5-nitropyridine has emerged as a particularly valuable and versatile building block for drug discovery and development professionals. Its unique arrangement of substituents—a nucleophilic substitution-prone chloro group, a modulating methoxy group, and an activating nitro group—offers a powerful toolkit for the synthesis of complex molecular architectures.

This in-depth guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Chloro-4-methoxy-5-nitropyridine. It is intended to serve as a practical resource for researchers and scientists, offering not just theoretical background but also actionable experimental protocols and insights into the causality behind synthetic choices.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is the first step towards its effective utilization.

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₃[4][5] |

| Molecular Weight | 188.57 g/mol [4][5] |

| CAS Number | 607373-83-1[4] |

| Appearance | Typically a yellow or light-colored solid[6] |

| Melting Point | 105-108 °C[6] |

| IUPAC Name | 2-chloro-4-methoxy-5-nitropyridine[4] |

Molecular Structure:

Caption: Generalized synthetic pathway to 2-Chloro-4-methoxy-5-nitropyridine.

Exemplary Synthetic Protocol

This protocol describes the synthesis of a related compound, 2-chloro-5-nitropyridine, which illustrates the key chlorination step. [7] Step 1: Chlorination of 2-Hydroxy-5-nitropyridine

-

Apparatus Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add phosphorus oxychloride (POCl₃) and 2-hydroxy-5-nitropyridine.

-

Addition of Reagent: Carefully add phosphorus pentachloride (PCl₅) to the mixture.

-

Reaction: Heat the reaction mixture to 100-105°C and maintain for 5 hours with stirring.

-

Work-up: After the reaction is complete, cool the mixture and remove excess phosphorus oxychloride by distillation under reduced pressure.

-

Precipitation: Slowly pour the residue into ice water with vigorous stirring.

-

Neutralization: Neutralize the aqueous solution with a 40 wt% aqueous sodium hydroxide solution to a pH of 8-9 to precipitate the product.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane.

-

Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

Reactivity and Key Chemical Transformations

The reactivity of 2-Chloro-4-methoxy-5-nitropyridine is dominated by the interplay of its functional groups. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. [8]

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 2-position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is due to the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. [9][10]The reaction proceeds via a two-step addition-elimination mechanism. [11]

Caption: General mechanism for the SNAr reaction.

Causality in Experimental Design:

-

Solvent Choice: Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the nucleophile without protonating it, thus maintaining its reactivity.

-

Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is typically added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. [12]* Temperature: While the ring is activated, gentle heating may be required to achieve a reasonable reaction rate, depending on the nucleophilicity of the attacking species.

Detailed Protocol: SNAr with an Amine

-

Reaction Setup: To a solution of 2-Chloro-4-methoxy-5-nitropyridine in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask, add the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The chloro group of 2-Chloro-4-methoxy-5-nitropyridine can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. [13]This reaction is a powerful tool for introducing aryl or vinyl substituents at the 2-position. [14] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. [13][15]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-Chloro-4-methoxy-5-nitropyridine (1 equivalent), the boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents). [13]2. Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water. [13]3. Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for the required time (typically 12-24 hours), monitoring by TLC.

-

Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Applications in Medicinal Chemistry

The 2-Chloro-4-methoxy-5-nitropyridine scaffold is a valuable starting point for the synthesis of biologically active molecules. [2]The ability to selectively functionalize the 2-position via SNAr or cross-coupling reactions, coupled with the potential to modify the nitro and methoxy groups, allows for the creation of diverse chemical libraries for drug screening.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The substituents on the 2-Chloro-4-methoxy-5-nitropyridine ring can be elaborated to interact with specific residues in the ATP-binding pocket of kinases.

-

Nicotinic Acetylcholine Receptor (nAChR) Ligands: Derivatives of substituted pyridines have been investigated as potential imaging agents for nAChRs. [16]* Monocarboxylate Transporter 4 (MCT4) Inhibitors: Complex molecules containing a substituted pyridine moiety have been developed as inhibitors of MCT4, a target in cancer metabolism. [17] The methoxy group can play a significant role in improving metabolic stability and modulating the electronic properties of the final compound. [3]The nitro group can be reduced to an amine, which can then be further functionalized, for example, by amide bond formation.

Safety and Handling

2-Chloro-4-methoxy-5-nitropyridine is considered a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation. [4]* Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat when handling this compound. [18]Work in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Incompatibilities: Avoid contact with strong oxidizing agents. [18]

Conclusion

2-Chloro-4-methoxy-5-nitropyridine is a highly functionalized and versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex molecular frameworks. A thorough understanding of its properties, synthetic routes, and reactivity patterns, as outlined in this guide, empowers researchers to leverage this valuable intermediate in the design and synthesis of novel therapeutic agents.

References

-

PubChem. 2-Chloro-4-methoxy-5-nitropyridine. Available from: [Link]

-

PrepChem.com. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Available from: [Link]

- Google Patents. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

-

Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

-

Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Available from: [Link]

-

PubChem. 2-Chloro-4-methyl-5-nitropyridine. Available from: [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

YouTube. nucleophilic aromatic substitutions. Available from: [Link]

-

RSC Publishing. Directed nucleophilic aromatic substitution reaction. Available from: [Link]

-

PubMed. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

-

OMICS International. Medicinal-chemistry-applications. Available from: [Link]

-

PubMed. The role of the methoxy group in approved drugs. Available from: [Link]

-

PubMed. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Available from: [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. benchchem.com [benchchem.com]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 44119673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

Reactivity of the chloro and nitro groups in 2-Chloro-4-methoxy-5-nitropyridine

An In-depth Technical Guide to the Reactivity of 2-Chloro-4-methoxy-5-nitropyridine

Introduction: A Molecule of Tuned Reactivity

2-Chloro-4-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its importance lies not in its final application, but in its role as a versatile synthetic intermediate. The strategic placement of a chloro leaving group, a potent electron-withdrawing nitro group, and an electron-donating methoxy group on an already electron-deficient pyridine ring creates a molecule with a nuanced and highly tunable reactivity profile.

This guide provides a detailed analysis of the chemical behavior of 2-Chloro-4-methoxy-5-nitropyridine, focusing on the interplay between its substituents. We will dissect the electronic factors that govern its reactions, explain the mechanistic pathways it undergoes, and provide practical, field-proven protocols for its application in synthesis. This document is intended for professionals who require a deep, causal understanding of how to leverage this molecule's unique properties for the development of novel chemical entities.

The Electronic Architecture: A Study in Contrasting Influences

The reactivity of any substituted aromatic ring is dictated by its electronic landscape. In 2-Chloro-4-methoxy-5-nitropyridine, the pyridine core and its three substituents engage in a complex electronic interplay that ultimately determines the molecule's susceptibility to nucleophilic attack.

-

The Pyridine Core: Unlike benzene, the pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom can stabilize negative charge within the ring through resonance, making the ring's carbon atoms more electrophilic and pre-disposed to attack by nucleophiles, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[1][2]

-

The Substituents' Roles:

-

C2-Chloro Group: This halogen serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its position at C2 is an activated site, primed for substitution.[1][2]

-

C5-Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups used in organic synthesis.[3] Through both strong inductive (-I) and resonance (-M) effects, it drastically reduces the electron density of the entire pyridine ring, thereby activating it for nucleophilic attack.[4][5] In this specific molecule, the nitro group is meta to the C2-chloro leaving group. This positioning means it cannot directly stabilize the negative charge of the reaction intermediate via resonance, but its powerful inductive pull still renders the C2 position highly electrophilic.

-

C4-Methoxy Group: The methoxy group presents a contrasting electronic influence. It is electron-donating through resonance (+M) and weakly electron-withdrawing through induction (-I). Positioned para to the C2-chloro group, its resonance effect pushes electron density into the ring, which would typically deactivate the ring towards nucleophilic attack and destabilize the negatively charged intermediate.

-

This unique arrangement of a powerful, inductively-activating nitro group and a resonance-deactivating methoxy group creates a finely balanced system where the outcome of a reaction can be precisely controlled by the choice of nucleophile and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The Predominant Reaction Pathway

The primary mode of reactivity for 2-Chloro-4-methoxy-5-nitropyridine is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step displacement like an Sₙ2 reaction, but a two-step addition-elimination process.[6]

-

Addition Step (Rate-Determining): A nucleophile attacks the electrophilic carbon atom bonded to the leaving group (C2). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is the critical factor determining the reaction rate.

-

Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

The stability of the Meisenheimer complex is paramount. For an attack at the C2 position, the negative charge is delocalized across the ring and, most importantly, onto the electronegative pyridine nitrogen atom, which provides significant stabilization.[1]

Caption: The two-step Addition-Elimination SNAr mechanism.

Comparative Lability: Chloro vs. Nitro as Potential Leaving Groups

An important consideration in multifunctional molecules is the potential for competing reaction pathways. While the chloro group is a conventional leaving group, the nitro group can also be displaced under certain SNAr conditions. The typical order of leaving group aptitude in SNAr reactions is F > NO₂ > Cl ≈ Br > I.[7]

This order suggests that the nitro group can be a better leaving group than chloride. However, this is highly dependent on the specific substrate and reaction conditions. In the case of 2-Chloro-4-methoxy-5-nitropyridine, several factors strongly favor the displacement of the chloro group:

-

Bond Strength: The C-Cl bond is generally weaker and more easily cleaved than the C-NO₂ bond.

-

Positional Activation: The C2 position is intrinsically activated by the pyridine nitrogen, making the C2-Cl bond more labile.

-

Established Precedent: The displacement of halogens from halopyridines is a well-established and highly reliable transformation in organic synthesis.[8]

While displacement of the nitro group cannot be categorically ruled out, especially under forcing conditions or with specific nucleophiles, the displacement of the C2-chloro group is the overwhelmingly favored and synthetically predictable pathway.

Experimental Protocol: A Representative SNAr Reaction

This protocol provides a self-validating, step-by-step methodology for the substitution of the chloro group with a primary or secondary amine. The principles can be readily adapted for other nucleophiles, such as alkoxides or thiolates.

Objective: To synthesize a 2-amino-4-methoxy-5-nitropyridine derivative.

Materials:

-

2-Chloro-4-methoxy-5-nitropyridine (1.0 eq)

-

Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)

-

Solvent (e.g., Acetonitrile, DMF, DMSO)

-

Standard laboratory glassware, magnetic stirrer, heating mantle

-

TLC plates, developing chamber, and UV lamp

Methodology:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-methoxy-5-nitropyridine (1.0 eq) and the chosen solvent (e.g., acetonitrile, 5-10 mL per mmol of substrate).

-

Add the base (e.g., K₂CO₃, 1.5 eq).

-

-

Reagent Addition:

-

Add the amine nucleophile (1.1 eq) to the stirred suspension at room temperature. For highly reactive amines, addition can be done dropwise.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical eluent system would be Hexanes:Ethyl Acetate (e.g., 7:3). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.

-

Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between a suitable organic solvent (e.g., Ethyl Acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Hexanes/Ethyl Acetate) to yield the pure product.

-

Caption: A generalized experimental workflow for SNAr reactions.

Quantitative Reactivity Data: A Contextual Comparison

| Substrate | Nucleophile | Solvent | Temp (°C) | Rate Constant (k₂) | Relative Reactivity | Reference |

| 2-Chloro-3-nitropyridine | Piperidine | Ethanol | 40 | 1.17 x 10⁻³ L mol⁻¹ s⁻¹ | High | [9] |

| 2-Chloro-5-nitropyridine | Piperidine | Ethanol | 40 | 7.30 x 10⁻⁵ L mol⁻¹ s⁻¹ | Moderate | [9] |

| 4-Chloro-3-nitropyridine | Piperidine | Ethanol | 40 | 1.80 x 10⁻² L mol⁻¹ s⁻¹ | Very High | [9] |

| 2-Chloro-5-nitropyridine | p-Anisidine | DMSO | 45 | 10.3 x 10⁻⁴ M⁻¹s⁻¹ | Moderate | [4] |

Data sourced from studies on related compounds to provide a comparative framework.

This data highlights key principles:

-

Positional Isomers Matter: The reactivity of chloronitropyridines is highly sensitive to the relative positions of the nitro and chloro groups.[9]

-

Ortho/Para Activation: The significantly higher reactivity of 4-Chloro-3-nitropyridine and 2-Chloro-3-nitropyridine is due to the ortho or para relationship between the activating nitro group and the leaving group, which allows for direct resonance stabilization of the Meisenheimer complex.[4][9]

-

Our Substrate's Profile: For 2-Chloro-4-methoxy-5-nitropyridine, the meta relationship between the nitro and chloro groups suggests its reactivity will be lower than that of the ortho/para activated isomers. However, the strong inductive activation from the nitro group and the pyridine nitrogen ensures it remains a viable and reactive substrate for SNAr reactions.

Conclusion

2-Chloro-4-methoxy-5-nitropyridine is a substrate whose reactivity is governed by a sophisticated interplay of electronic effects. The C2-chloro group is the primary site for nucleophilic aromatic substitution, driven by the inherent electrophilicity of the pyridine ring and the powerful inductive activation by the C5-nitro group. This activation is tempered by the deactivating resonance effect of the C4-methoxy group, creating a system that is reactive yet stable and predictable. For the synthetic chemist, this balance is an asset, allowing for controlled, high-yield transformations under well-defined conditions. Understanding this underlying causality is the key to unlocking the full synthetic potential of this valuable heterocyclic building block.

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines.

- BenchChem. (2025).

-

Asymmetric nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved December 12, 2023, from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

-

Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

-

Buncel, E., & Dust, J. M. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(7), 1035–1046. [Link]

-

Erland Stevens. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

-

Khan, I., Kumar, D., & Hashmi, S. M. (2024). Shining light on the nitro group: distinct reactivity and selectivity. Organic & Biomolecular Chemistry, 22(1), 18-35. [Link]

-

Pearson Education. (n.d.). SNAr Reactions of Pyridine. Pearson+. [Link]

-

Erwin, G. S. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

- BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.